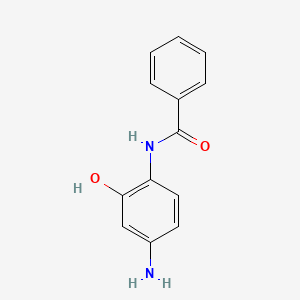

N-(4-amino-2-hydroxyphenyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

38880-90-9 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

N-(4-amino-2-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C13H12N2O2/c14-10-6-7-11(12(16)8-10)15-13(17)9-4-2-1-3-5-9/h1-8,16H,14H2,(H,15,17) |

InChI Key |

XBSZSDGIVSNDOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of N 4 Amino 2 Hydroxyphenyl Benzamide and Its Analogues

Established Synthetic Pathways for N-(4-amino-2-hydroxyphenyl)benzamide

The formation of the core this compound structure is primarily achieved through the creation of an amide bond between a benzoic acid derivative and a substituted aminophenol. The key challenge in this synthesis is the chemoselective acylation of the amino group in the presence of a reactive hydroxyl group.

Amidation Reactions and Coupling Methodologies

Amide bond formation is a cornerstone of organic synthesis. The most common approach involves the activation of a carboxylic acid, such as benzoic acid, followed by reaction with an amine. A prevalent method is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netnanobioletters.com The resulting benzoyl chloride can then react with an appropriate aminophenol, such as 2-amino-4-nitrophenol, to form the amide linkage. The reaction is often carried out in the presence of a base, like triethylamine (TEA) or pyridine, to neutralize the HCl byproduct. researchgate.net

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amidation of a carboxylic acid and an amine, avoiding the need to isolate an acyl chloride. These reagents activate the carboxylic acid in situ to promote the reaction. While the direct amidation of unprotected amino acids has been explored, the synthesis of amino amides is more commonly achieved through the coupling of N-protected α-amino acids with amines. nih.gov

Chemoselective N-Benzoylation Techniques

Given that the precursor 4-amino-2-hydroxyphenol contains two nucleophilic sites (an amino group and a hydroxyl group), achieving selective N-acylation is critical. The amino group is generally more nucleophilic than the phenolic hydroxyl group, which allows for selective reaction under controlled conditions. Several methods have been developed to enhance this selectivity.

One approach utilizes benzoylisothiocyanates, which react chemoselectively with the amino group of aminophenols. researchgate.net The reaction proceeds through the formation of a thiourea intermediate, followed by the elimination of thiocyanic acid to yield the N-benzoylated product. researchgate.net Other reported methods for chemoselective N-acylation include the use of carboxylic anhydrides in the presence of sodium bicarbonate, or carboxylic acids with carbonyldiimidazole. researchgate.net

Catalytic systems have also been developed to promote chemoselective benzoylation. Copper (II) oxide (CuO) has been shown to be an efficient catalyst for the benzoylation of amines in the presence of phenols using benzoyl chloride, often under mild, solvent-free conditions. Enzymatic methods, such as the use of immobilized lipase (Novozym 435), have also been successfully employed for the chemoselective acetylation of 2-aminophenol, suggesting a potential green chemistry approach for benzoylation as well. acs.org

A summary of various chemoselective N-acylation methods is presented below.

| Method | Reagent/Catalyst | Key Features | Reference |

| Isothiocyanate Method | Benzoylisothiocyanate | Forms thiourea intermediate | researchgate.net |

| Anhydride Method | Carboxylic Anhydride / NaHCO₃ | Mild conditions | researchgate.net |

| Heterocyclic Activator | Carbonyldiimidazole | Activates carboxylic acid | researchgate.net |

| Metal Catalysis | Copper (II) Oxide (CuO) | Efficient, solvent-free conditions | |

| Enzymatic Catalysis | Immobilized Lipase | Green chemistry, mild conditions | acs.org |

| Aqueous Condensation | α-Ketophosphonic Acids | High yield and chemoselectivity in aqueous media | nih.gov |

Multi-Step Synthesis Approaches for Substituted Analogues

The synthesis of substituted analogues of this compound typically involves a multi-step sequence, often starting with precursors that already contain the desired substituents. A common strategy involves the amidation of a substituted benzoyl chloride with a nitro-substituted aminophenol, followed by the reduction of the nitro group to an amine in the final step.

For example, a substituted benzoic acid can be converted to its acyl chloride using thionyl chloride. This acyl chloride is then reacted with a molecule like 4-nitroaniline or a substituted variant to form a nitro-containing amide intermediate. researchgate.netresearchgate.net The synthesis is completed by reducing the nitro group to the corresponding amine. This reduction can be achieved through various methods, with catalytic hydrogenation using palladium on carbon (Pd/C) being a widely used and efficient technique. researchgate.netresearchgate.net Another reducing agent used for this transformation is tin(II) chloride (SnCl₂). researchgate.net This modular approach allows for the synthesis of a diverse library of analogues by simply changing the starting substituted benzoic acid or the substituted nitroaniline. researchgate.net

Derivatization and Structural Modification Techniques

Functional Group Interconversions on the Phenyl and Hydroxyphenyl Moieties

The functional groups on the this compound scaffold—the primary amine, the phenolic hydroxyl, and the aromatic rings themselves—are all amenable to further chemical transformation.

Amino Group Modification : The primary amino group can be alkylated or acylated to introduce new substituents. Selective N-alkylation of aminophenols can be achieved via condensation with an aldehyde followed by reduction with a reagent like sodium borohydride. umich.edu

Hydroxyl Group Modification : The phenolic hydroxyl group can be converted into other functionalities. For instance, it can be selectively alkylated to form an ether by first protecting the amino group (e.g., by condensation with benzaldehyde), followed by alkylation with an alkyl halide and subsequent deprotection. umich.edu The hydroxyl group can also be transformed into a better leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution reactions. vanderbilt.edu Protection of the hydroxyl group, for example with a 2-nitrobenzenesulfonyl (nosyl) group, can be employed to allow for selective reactions at other parts of the molecule. nih.gov

Aromatic Ring Substitution : The phenyl and hydroxyphenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups, although the directing effects of the existing substituents must be considered.

Scaffold Diversification via Linker Modifications

Scaffold diversification involves making more significant changes to the core structure, often by altering the linker between the two aromatic rings. The amide bond in this compound serves as the linker.

One strategy for diversification is to synthesize analogues with different linking moieties. For instance, replacing the amide group with a sulfonamide is a common bioisosteric replacement in drug design. acs.org Another approach involves synthesizing hydrazone derivatives by reacting a hydrazide precursor with various aromatic or heterocyclic aldehydes. This method introduces a C=N-NH-C=O linker, which can significantly alter the compound's geometry and electronic properties. mdpi.com

Further diversification can be achieved by introducing spacers or different functional groups into the linker itself. For example, N-substituted aminobenzamide derivatives have been prepared where various groups are attached to the amine, effectively modifying the region around the amide bond and creating a more diverse set of structures. nih.gov These modifications can lead to compounds with altered physical, chemical, and biological properties.

Introduction of Heterocyclic Ring Systems

The incorporation of heterocyclic moieties onto the this compound scaffold is a key strategy for developing new analogues. This is often achieved by leveraging the reactivity of the amino and hydroxyl groups on the phenyl ring.

One common approach involves the transformation of an analogue, N-[(4-aminophenyl) carbamothioyl] benzamide (B126), into various heterocyclic derivatives. This precursor can be condensed with a range of aromatic aldehydes to form Schiff bases. These intermediates are then subjected to cyclization reactions with different reagents to yield a variety of heterocyclic systems. For instance, reaction with sodium azide leads to the formation of tetrazoles, while using 2-mercaptoacetic acid results in thiazolidinones. Similarly, imidazolinones and oxazepines can be synthesized using 2-aminoacetic acid and phthalic anhydride, respectively iosrjournals.org.

Another significant strategy involves the synthesis of hydantoin derivatives. For example, 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one can be synthesized by reacting 2-(methylthio)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one with 4-aminophenol in glacial acetic acid nih.gov. This method directly introduces a functionalized imidazole ring system.

Furthermore, the synthesis of N-(4-aminophenyl)-substituted benzamides bearing imidazoline rings has been reported. These compounds, such as 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide, are prepared through multi-step synthetic sequences, highlighting the versatility of the benzamide core in accommodating complex heterocyclic structures researchgate.net.

The table below summarizes various heterocyclic rings that have been incorporated into benzamide structures and the typical reagents used for their synthesis.

| Heterocyclic Ring | Starting Material Analogue | Key Reagents/Reaction | Reference |

| Tetrazole | Schiff base of N-[(4-aminophenyl) carbamothioyl] benzamide | Sodium Azide (NaN₃) | iosrjournals.org |

| Imidazolinone | Schiff base of N-[(4-aminophenyl) carbamothioyl] benzamide | 2-Aminoacetic Acid | iosrjournals.org |

| Thiazolidinone | Schiff base of N-[(4-aminophenyl) carbamothioyl] benzamide | 2-Mercaptoacetic Acid | iosrjournals.org |

| Oxazepine | Schiff base of N-[(4-aminophenyl) carbamothioyl] benzamide | Phthalic Anhydride | iosrjournals.org |

| Imidazol-4(5H)-one | 4-Aminophenol | 2-(Methylthio)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one | nih.gov |

| Imidazoline | 4-nitroaniline / 4-nitrobenzoyl chloride | Multi-step synthesis including cyclization | researchgate.net |

Mechanistic Understanding of Key Synthetic Reactions

A thorough understanding of reaction mechanisms is paramount for optimizing synthetic routes, improving yields, and controlling selectivity in the synthesis of this compound and its analogues.

Reaction Mechanism Elucidation for Selective Functionalization

The selective functionalization of the this compound scaffold depends on the differential reactivity of its functional groups. The formation of the central amide bond itself is a classic example of nucleophilic acyl substitution. Typically, a carboxylic acid (or its more reactive derivative, like an acyl chloride) is reacted with an amine. For instance, 4-nitrobenzoyl chloride can be reacted with various anilines to form precursor amides researchgate.net. The mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the stable amide bond.

The synthesis of heterocyclic derivatives from Schiff base intermediates proceeds through cyclization mechanisms. In the formation of 4-thiazolidinones, the mechanism involves the nucleophilic attack of the sulfur atom from 2-mercaptoacetic acid on the imine carbon of the Schiff base iosrjournals.org. This is followed by an intramolecular condensation, where the carboxylic acid group reacts with the secondary amine formed in the first step, leading to ring closure and the elimination of a water molecule.

Stereochemical Control in Synthesis of Chiral Analogues

When synthesizing chiral analogues of benzamides containing multiple stereocenters, achieving stereochemical control is a significant challenge. Ring-rearrangement metathesis (RRM) has emerged as a powerful technique for the stereocontrolled synthesis of novel functionalized heterocyclic amino esters and amides nih.gov. This method can be applied to N-allylated or N-propargylated amides derived from strained bicyclic β-amino acids. The RRM process, which involves a sequence of ring-opening metathesis (ROM) and ring-closing metathesis (RCM), allows the configurations of the chiral centers in the starting material to be directly transferred to the final product nih.gov. This ensures that the structure of the starting (oxa)norbornene β-amino acids predetermines the stereochemical outcome of the fused-ring β-amino lactam products nih.gov.

Catalytic Approaches in Benzamide Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways for bond formation. In the synthesis of benzamide analogues, both metal-based and biological catalysts are employed.

Metal Catalysis: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions. In the synthesis of N-(4-aminophenyl)-substituted benzamides, a common step is the reduction of a nitro group to an amine. This transformation is frequently accomplished using Pd/C-catalyzed hydrogenation with molecular hydrogen (H₂) in a solvent like ethanol or methanol researchgate.netresearchgate.net. The catalytic cycle involves the adsorption of both the nitro compound and hydrogen onto the palladium surface, facilitating the reduction.

Biocatalysis: Biocatalytic approaches to amide synthesis are gaining traction as they offer high selectivity and operate under mild, environmentally friendly conditions manchester.ac.uk. Enzymes such as lipases, esterases, and proteases can be used to catalyze amide bond formation, often operating in reverse of their natural hydrolytic function. More recently, powerful ATP-dependent ligases have been developed for amide synthesis. These biocatalysts can address some of the challenges associated with traditional chemical methods, providing an alternative route for constructing the benzamide core with high precision manchester.ac.uk.

The table below details some catalytic methods used in the synthesis of benzamides.

| Catalytic Method | Catalyst | Reaction Type | Purpose | Reference |

| Metal Catalysis | Palladium on Carbon (Pd/C) | Hydrogenation | Reduction of nitro groups to amines | researchgate.netresearchgate.net |

| Biocatalysis | Lipases, Esterases, Proteases | Amide Synthesis (Reverse Hydrolysis) | Formation of the amide bond | manchester.ac.uk |

| Biocatalysis | ATP-dependent Ligases | Amide Synthesis | Formation of the amide bond | manchester.ac.uk |

Structure Activity Relationship Sar and Structural Determinants of Biological Activity for N 4 Amino 2 Hydroxyphenyl Benzamide Derivatives

Comprehensive SAR Studies on the Benzamide (B126) Core Structure

The benzamide scaffold is a versatile core in medicinal chemistry, and its biological activity can be finely tuned through substitutions on both the benzoyl and aniline (B41778) rings. For derivatives of N-(4-amino-2-hydroxyphenyl)benzamide, the interplay of electronic and steric factors, along with the specific placement of functional groups, dictates their interaction with biological targets.

Influence of Substituent Position and Electronic Properties on Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's potency and selectivity.

To illustrate the impact of substituent properties, consider the following hypothetical data based on common SAR trends observed in benzamide derivatives:

| Substituent (R) | Position | Electronic Effect | Relative Activity (%) |

| -H | - | Neutral | 100 |

| -NO2 | para | Electron-withdrawing | 150 |

| -Cl | para | Electron-withdrawing | 120 |

| -OCH3 | para | Electron-donating | 80 |

| -CH3 | para | Electron-donating | 90 |

This interactive table demonstrates how different substituents and their electronic effects can modulate the biological activity of a core molecule. The data is representative of general SAR trends.

Role of Hydroxyl and Amino Groups in Molecular Recognition

The hydroxyl (-OH) and amino (-NH2) groups on the 2-hydroxyphenylamine moiety of this compound are crucial for molecular recognition and binding to biological targets. These groups can act as both hydrogen bond donors and acceptors, forming specific interactions that anchor the ligand in the binding pocket of a receptor or enzyme.

The ortho-position of the hydroxyl group relative to the amide linker is particularly important. This arrangement can lead to the formation of an intramolecular hydrogen bond with the amide nitrogen or oxygen, which can influence the planarity of the molecule and its preferred conformation. This, in turn, affects how the molecule presents its other functional groups for interaction with a target.

The primary amino group at the para-position is also a key feature. It can engage in hydrogen bonding and ionic interactions, contributing significantly to the binding affinity. The presence and location of these groups are often essential for the compound's biological function. For example, studies on various kinase inhibitors with a benzamide core have highlighted the necessity of specific hydrogen bonding interactions facilitated by such groups for potent inhibition.

Impact of Halogenation on Ligand-Target Interactions

The introduction of halogen atoms (F, Cl, Br, I) onto the benzamide scaffold is a common strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and increase membrane permeability. Halogens can influence ligand-target interactions through several mechanisms, including steric effects, electronic modulation, and the formation of halogen bonds.

A halogen bond is a non-covalent interaction between a halogen atom in a molecule and a Lewis base (e.g., an oxygen or nitrogen atom) in a biological target. The strength of this interaction depends on the type of halogen and the nature of the acceptor.

The effect of halogenation can be position-dependent. For example, placing a halogen on the benzoyl ring can alter the electronic nature of the carbonyl group, thereby affecting its hydrogen bonding capability. Similarly, substitution on the aminophenyl ring can influence the pKa of the amino group and its potential for ionic interactions.

Consider the following illustrative data on the impact of halogenation on binding affinity:

| Compound | Halogen Substituent | Position | Binding Affinity (Ki, nM) |

| Unsubstituted | - | - | 50 |

| Derivative 1 | -F | para (Benzoyl) | 35 |

| Derivative 2 | -Cl | para (Benzoyl) | 25 |

| Derivative 3 | -Br | para (Benzoyl) | 30 |

| Derivative 4 | -Cl | meta (Aminophenyl) | 45 |

This interactive table showcases how the type and position of halogen substituents can influence the binding affinity of a compound. The data is representative and illustrates common trends.

Conformational Preferences and Their Link to Biological Potency

The three-dimensional shape of a molecule is a critical factor in its ability to bind to a biological target. For flexible molecules like this compound derivatives, understanding their conformational preferences is key to elucidating their mechanism of action and designing more potent analogs.

Analysis of Rotational Barriers and Conformer Stability

Rotation around the amide bond is typically restricted due to its partial double-bond character, leading to the existence of cis and trans conformers. The trans conformation is generally more stable. The energy barrier for this rotation can be significant, influencing the rate at which the molecule can adopt its bioactive conformation. Studies on other benzamide-containing compounds have used techniques like dynamic NMR and computational methods to estimate these rotational barriers, which often fall in the range of 15-25 kcal/mol. mdpi.comnih.gov

Relationship between Molecular Geometry and Biological Function

The specific geometry adopted by a molecule when it binds to its target is known as the bioactive conformation. This conformation allows for optimal interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues in the binding site.

For this compound derivatives, the dihedral angles between the two aromatic rings and the plane of the amide bond are critical parameters that define the molecular geometry. A more planar conformation might be favored for targets that have a flat, extended binding pocket, while a more twisted conformation might be necessary to fit into a more constrained site.

Computational modeling and structural biology techniques like X-ray crystallography can provide insights into the preferred conformations of these molecules and how they relate to their biological activity. By understanding the geometric requirements for binding, medicinal chemists can design new derivatives with conformational constraints that lock the molecule in its bioactive shape, potentially leading to increased potency and selectivity.

Pharmacophoric Features Essential for Diverse Bioactivities

The biological activity of this compound and its derivatives is intrinsically linked to its three-dimensional structure and the spatial arrangement of key chemical features, known as a pharmacophore. A pharmacophore represents the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target, thereby triggering or blocking its biological response. Understanding these features is crucial for the rational design of new, more potent, and selective therapeutic agents.

Identification of Key Interacting Moieties

The this compound scaffold contains several functional groups that are critical for its interaction with biological targets. These moieties can engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and aromatic stacking, which stabilize the ligand-receptor complex. The core structure possesses a unique combination of hydrophilic and lipophilic regions that can be fine-tuned to modulate pharmacokinetic and pharmacodynamic properties. mdpi.com

The primary interacting moieties within the this compound core are:

The 2-Hydroxyl Group: This phenolic hydroxyl group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. Its position ortho to the amide linkage can influence the conformation of the molecule through intramolecular hydrogen bonding and is critical for specific interactions within a receptor's active site.

The 4-Amino Group: This primary aromatic amine is a key hydrogen bond donor. Its presence and position are often crucial for anchoring the molecule within the binding pocket of a target protein.

The Benzamide Linkage: The amide (-CONH-) group is a classic pharmacophoric feature. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This rigid, planar structure often plays a pivotal role in orienting the two connected aromatic rings.

Aromatic Rings: The structure contains two phenyl rings that can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. These interactions are fundamental for the affinity and stability of the binding.

The interplay of these groups defines the molecule's ability to bind to various biological targets. For instance, in studies of related benzamide analogues targeting the bacterial cell division protein FtsZ, hydrogen bond interactions with residues such as Valine, Asparagine, and Leucine were shown to be crucial for inhibitory activity. nih.gov Similarly, for other related structures, the presence of both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions is considered vital for improving pharmacokinetic profiles. mdpi.com

Table 1: Key Structural Moieties of this compound and Their Potential Biological Interactions

| Structural Moiety | Potential Interaction Type | Role in Biological Activity |

|---|---|---|

| 2-Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Critical for specific binding and anchoring within the target's active site. |

| 4-Amino Group (-NH2) | Hydrogen Bond Donor | Often essential for affinity and selectivity; anchors the ligand. |

| Amide Linkage (-CONH-) | Hydrogen Bond Donor (N-H) & Acceptor (C=O) | Provides structural rigidity and key hydrogen bonding opportunities. |

| Phenyl Rings | Hydrophobic, π-π Stacking | Contributes to binding affinity through interactions with aromatic residues. |

Development of Predictive Pharmacophore Models

Based on the structure-activity relationships (SAR) of a series of active compounds, computational pharmacophore models can be developed. These models serve as 3D queries to screen virtual libraries for new compounds with potential biological activity or to guide the optimization of existing leads.

For classes of compounds structurally related to this compound, several predictive pharmacophore models have been successfully generated. For example, a study on benzamide analogues acting as FtsZ inhibitors resulted in a five-featured pharmacophore model. nih.gov This model, designated ADHRR, was characterized by the following features:

One hydrogen bond acceptor (A)

One hydrogen bond donor (D)

One hydrophobic feature (H)

Two aromatic rings (R)

This ADHRR model demonstrated a strong correlation between the predicted and experimental activity for a series of 97 molecules, indicating its predictive power. nih.gov The docking of these inhibitors into the FtsZ active site highlighted crucial hydrogen bond interactions, further validating the pharmacophoric features. nih.gov

In another study focusing on N-hydroxyphenyl acrylamides as inhibitors of histone deacetylase (HDAC), a different five-point pharmacophore model (AADRR) was developed. researchgate.net This model was defined by:

Two hydrogen bond acceptors (A)

One hydrogen bond donor (D)

Two aromatic rings (R)

This model also yielded a statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model with high correlation and predictive coefficients, proving its utility in forecasting the biological activity of new compounds in that series. researchgate.net

The development of such models for this compound derivatives would involve synthesizing a library of analogues, evaluating their biological activity, and using computational software to align the most active compounds and identify the common chemical features responsible for their activity. A validated pharmacophore model would be an invaluable tool for designing novel derivatives with enhanced potency and selectivity.

Table 2: Examples of Predictive Pharmacophore Models for Structurally Related Compound Classes

| Compound Class | Biological Target | Pharmacophore Model | Key Features | Reference |

|---|---|---|---|---|

| Benzamide Analogues | FtsZ (Antimicrobial) | ADHRR | 1 H-bond Acceptor, 1 H-bond Donor, 1 Hydrophobic, 2 Aromatic Rings | nih.gov |

| N-hydroxyphenyl acrylamides | HDAC (Anticancer) | AADRR | 2 H-bond Acceptors, 1 H-bond Donor, 2 Aromatic Rings | researchgate.net |

Mechanistic Investigations of Biological Activities Exhibited by N 4 Amino 2 Hydroxyphenyl Benzamide Analogues

Elucidation of Molecular Targets and Binding Mechanisms

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., succinate (B1194679) dehydrogenase)

While specific kinetic data for the direct inhibition of succinate dehydrogenase (SDH) by N-(4-amino-2-hydroxyphenyl)benzamide is not extensively detailed in publicly available research, the broader class of carboxamide and benzamide (B126) derivatives is well-established as succinate dehydrogenase inhibitors (SDHIs). mdpi.com SDH is a critical enzyme that functions in both the Krebs cycle and the mitochondrial electron transport chain (Complex II). nih.gov

Inhibitors targeting SDH typically act on the ubiquinone-binding site (Qp site) of the enzyme complex, blocking the electron transfer from succinate to ubiquinone. mdpi.com This disruption of the mitochondrial respiratory chain can lead to impaired cellular energy production and the generation of reactive oxygen species. Many commercial fungicides with an amide or benzamide core structure function through this mechanism. mdpi.com The inhibitory action generally involves the amide fragment binding within the Qp site of the SDH B subunit. mdpi.com Although direct kinetic parameters like IC50 or Ki values for this compound are not specified, the structural similarity suggests a potential for this class of compounds to interact with and inhibit SDH.

Receptor Modulation and Antagonism/Agonism Profiling (e.g., FXRα, sigma-1 receptor)

Analogues of this compound have been investigated for their ability to modulate key cellular receptors, including the Farnesoid X receptor α (FXRα) and the sigma-1 receptor.

Farnesoid X Receptor α (FXRα): Certain N-aryl benzamide derivatives have been identified as selective antagonists of FXRα, a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism. nih.gov One such analogue, N-Benzyl-N-(3-(tertbutyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) Benzamide (NDB), has been studied computationally to understand its binding mechanism. nih.gov The research indicates that NDB binding stabilizes the FXRα homodimer. nih.gov Key residues identified as significant for the binding of this antagonist include Leu291, Met294, His298, Met332, and Ser336. nih.gov By acting as antagonists, these compounds can block the receptor's transcriptional activity, which may have therapeutic implications in metabolic disorders. nih.govnih.gov

Sigma-1 Receptor: The sigma-1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondria interface, involved in regulating calcium signaling and cellular stress responses. nih.gov Various structurally diverse compounds, including benzamide derivatives, can act as ligands for this receptor. For instance, 4-(N-benzylpiperidine-4-yl)-4-iodobenzamide has been identified as a sigma-1 receptor ligand that can decrease the growth of cancer cells. nih.gov Ligands for the sigma-1 receptor are classified as either agonists or antagonists, which can produce distinct cellular effects. While specific agonism or antagonism profiles for this compound are not detailed, the data below illustrates the binding affinities of various other ligands, highlighting the receptor's promiscuity.

Table 1: Binding Affinities of Representative Ligands for the Sigma-1 Receptor This table is for illustrative purposes to show the range of affinities for the sigma-1 receptor and does not include the primary compound of interest due to lack of specific data.

| Compound | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| PD-144418 | 0.08 | nih.gov |

| [18F]FTC-146 | 0.0025 | nih.gov |

| Haloperidol | 2.3 | nih.gov |

| Donepezil | 14.6 | nih.gov |

| MR309 (E-52862) | 17 | nih.gov |

DNA Interaction and Replication Interference Studies

Certain analogues of this compound have been shown to interfere with DNA-related processes. A study on novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated their potential as potent inhibitors of human adenovirus (HAdV). Preliminary mechanistic investigations suggested that some of these compounds possibly target the HAdV DNA replication process, thereby inhibiting viral propagation.

Furthermore, a related class of compounds, 4-amino-N-(4-aminophenyl)benzamide analogues, have been designed and evaluated as inhibitors of DNA methyltransferases (DNMTs). These enzymes are crucial for epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes. This indicates that benzamide derivatives can be engineered to interact with the machinery of DNA modification and replication.

Cellular Pathway Perturbations and Biological Processes

The interaction of this compound analogues with their molecular targets triggers a cascade of events that perturb various cellular pathways, ultimately affecting fundamental biological processes like cell proliferation and survival.

Modulation of Cell Growth and Proliferation Pathways

A significant biological activity exhibited by N-substituted benzamides is the inhibition of cell proliferation. Mechanistic studies have revealed that these compounds can induce a cell cycle block, specifically at the G2/M phase. This arrest prevents cells from entering mitosis, thereby halting their proliferation. This effect has been observed to be independent of the tumor suppressor protein p53, indicating a distinct signaling pathway is involved. The G2/M cell cycle arrest occurs prior to the induction of cell death, suggesting it is an early event in the cellular response to these compounds.

Induction of Programmed Cell Death Pathways (e.g., apoptosis)

Beyond inhibiting proliferation, N-substituted benzamides are potent inducers of programmed cell death, or apoptosis. The mechanism for this induction has been shown to primarily involve the intrinsic or mitochondrial pathway of apoptosis.

Studies using declopramide, an N-substituted benzamide, as a lead compound have shown that at sufficient concentrations, it induces the release of cytochrome c from the mitochondria into the cytosol in cancer cell lines. This event is a critical step in the intrinsic apoptotic pathway, as cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase, caspase-9. The activation of caspase-9 then leads to the activation of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.

The induction of apoptosis by these benzamides is sensitive to caspase inhibitors. Furthermore, the overexpression of the anti-apoptotic protein Bcl-2, which guards mitochondrial integrity, can inhibit the apoptosis induced by these compounds. This provides further evidence for the central role of the mitochondrial pathway. Notably, this apoptotic mechanism can be activated in cells that lack a functional p53 protein, which is often mutated in cancer, making these compounds potentially effective in a wide range of tumors.

Table 2: Mechanistic Steps in Benzamide-Induced Apoptosis

| Mechanistic Event | Observation | Implication |

|---|---|---|

| Cytochrome c Release | Detected in the cytosol following treatment. | Initiation of the intrinsic apoptotic pathway. |

| Caspase-9 Activation | Increased enzymatic activity observed. | Formation of the apoptosome and signal propagation. |

| Effect of Bcl-2 Overexpression | Inhibition of declopramide-induced apoptosis. | Confirms the mitochondrial pathway is central. |

| p53 Status | Apoptosis occurs in p53-deficient cells. | The mechanism is independent of p53 activation. |

Interference with Microbial Life Cycles (e.g., viral DNA replication, bacterial respiration)

Analogues of this compound have demonstrated significant potential in disrupting the life cycles of various microbes, particularly viruses. Research has focused on identifying the specific stages of the microbial life cycle that these compounds inhibit, ranging from genome replication to viral particle assembly.

One area of investigation involves the inhibition of human adenovirus (HAdV). A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which are structurally related to this compound, have been identified as potent HAdV inhibitors. nih.gov Preliminary mechanistic studies suggest that these compounds interfere with different stages of the viral life cycle. For instance, compounds 6 and 43 are believed to target the HAdV DNA replication process directly. In contrast, compounds 46 and 47 appear to act at a later stage, suppressing subsequent steps of the HAdV life cycle. nih.gov This indicates that even subtle modifications to the benzamide scaffold can alter the specific antiviral mechanism.

Another class of benzamide derivatives has been shown to modulate the assembly of the Hepatitis B Virus (HBV) capsid. nih.gov The HBV core protein is crucial for multiple stages of the viral replication cycle, including the packaging of viral RNA and the DNA polymerase into nucleocapsids, where reverse transcription occurs. nih.gov Certain benzamide derivatives were found to specifically interact with the HBV core protein, promoting the formation of empty viral capsids. nih.gov This action disrupts the normal assembly process and prevents the formation of viable, infectious virus particles, effectively halting the replication cycle. nih.gov

Furthermore, related N-phenylbenzamide derivatives containing bis(2-aminoimidazoline) moieties have shown activity against the protozoan parasite Trypanosoma brucei, the causative agent of sleeping sickness. researchgate.net These compounds are thought to exert their effect by binding to the minor groove of kinetoplast DNA (kDNA), which is rich in adenine-thymine (AT) base pairs. researchgate.net This interaction with the parasite's mitochondrial DNA can interfere with kDNA replication and function, ultimately leading to damage of the kinetoplast and disruption of the parasite's cell cycle. researchgate.net

Table 1: Interference of this compound Analogues with Microbial Life Cycles

| Compound/Analogue Class | Target Organism | Proposed Mechanism of Interference | Source(s) |

|---|---|---|---|

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Compounds 6, 43) | Human Adenovirus (HAdV) | Inhibition of viral DNA replication process | nih.gov |

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Compounds 46, 47) | Human Adenovirus (HAdV) | Suppression of later steps in the viral life cycle | nih.gov |

| Benzamide (BA) derivatives | Hepatitis B Virus (HBV) | Promotion of empty capsid formation via interaction with the viral core protein | nih.gov |

| N-phenylbenzamide bis(2-aminoimidazoline) derivatives | Trypanosoma brucei | Binding to the minor groove of AT-rich kinetoplast DNA (kDNA) | researchgate.net |

Biochemical and Biophysical Characterization of Ligand-Target Interactions

Understanding the direct physical interactions between benzamide analogues and their biological targets is crucial for elucidating their mechanism of action and for guiding further drug development. This involves quantifying the binding strength and determining the structural basis of these interactions.

The affinity with which a ligand binds to its target protein is a key determinant of its biological activity. Various biophysical techniques are employed to measure this interaction. For a series of novel benzamide-type derivatives designed as non-phthalimide binders for the E3 ligase substrate receptor cereblon (CRBN), binding affinities were systematically evaluated. nih.govresearchgate.net These studies aimed to optimize on-target affinity while improving physicochemical properties. nih.govresearchgate.net It was discovered that introducing fluorine atoms into the benzamide structure could increase the binding affinity for CRBN compared to non-fluorinated analogues. nih.gov

In a different context, Surface Plasmon Resonance (SPR) has been used to study the interaction of trypanocidal N-phenylbenzamide derivatives with their putative DNA target. researchgate.net SPR experiments demonstrated that these compounds could displace High Mobility Group (HMG) box-containing proteins, which are essential for kDNA function, from their binding sites on kDNA. researchgate.net This provides strong evidence that the compounds directly compete for binding to the DNA, substantiating the proposed mechanism of action.

Table 2: Binding Affinity Data for Selected Benzamide Analogues

| Compound Class | Target | Method of Determination | Finding | Source(s) |

|---|---|---|---|---|

| Fluorinated Benzamide Derivatives | Cereblon (CRBN) | Not specified in abstract | Perfluorination increased binding affinity compared to non-fluorinated analogues | nih.gov |

| N-phenylbenzamide bis(2-aminoimidazoline) derivatives | Kinetoplast DNA (kDNA) | Surface Plasmon Resonance (SPR) | Compounds displace essential HMG box-containing proteins from kDNA binding sites | researchgate.net |

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how ligands bind to their targets. While a co-crystal structure of this compound with a specific biological target may not be publicly available, the crystal structures of several related benzamide compounds have been determined, illustrating the common structural features and intermolecular interactions of this chemical class.

For example, the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide has been solved. researchgate.net This analysis revealed that the central amide moiety is nearly planar and that the molecule's conformation is stabilized by an intramolecular N—H···O hydrogen bond. In the crystal lattice, molecules are linked by strong O—H···O hydrogen bonds, forming chains. researchgate.net

Similarly, the crystal structure of a trypanocidal N-phenylbenzamide bis(2-aminoimidazoline) derivative complexed with a DNA oligonucleotide (d[AAATTT]₂) has been successfully solved. researchgate.net The structure shows the drug molecule covering the minor groove of the DNA. It displaces bound water molecules and interacts with adjacent DNA molecules, acting as a cross-linking agent. researchgate.net This structural data provides a precise model for the ligand-target interaction and corroborates the findings from binding affinity studies.

These examples demonstrate how structural biology approaches are applied to benzamide analogues to understand their molecular conformation and their interactions with biological macromolecules, which is fundamental to explaining their biological activity.

Preclinical Biological Activity Studies of N 4 Amino 2 Hydroxyphenyl Benzamide Derivatives

Antiviral Activity Research

Derivatives of N-phenylbenzamide have demonstrated notable potential as antiviral agents in preclinical evaluations. nih.gov Research has focused on their ability to inhibit viral replication and activity across different types of viruses.

In vitro Studies against Viral Pathogens (e.g., Human Adenovirus)

In the search for new antiviral agents, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed and synthesized, targeting the deubiquitinase (DUB) enzymes crucial for many viruses. researchgate.net In vitro antiviral screening of these compounds showed significant activity against Human Adenovirus (Adenovirus). researchgate.net The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, ranged from 10.22 to 44.68 µM for the most active compounds. researchgate.net Specifically, compound 8c from this series was identified as the most potent agent against Adenovirus. researchgate.net These findings suggest that inhibiting DUB enzymes with benzamide (B126) derivatives is a promising strategy for developing new antiviral therapies. researchgate.net

Exploration of Antiviral Spectrum

The antiviral activity of N-phenylbenzamide derivatives extends beyond a single type of virus, indicating a broad spectrum of potential applications. nih.govnih.gov A series of novel N-phenylbenzamide derivatives were synthesized and tested for their in vitro activity against several strains of Enterovirus 71 (EV 71). nih.govresearchgate.net Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was particularly effective, showing activity against all tested EV 71 strains with IC50 values in the low micromolar range, from 5.7 ± 0.8 µM to 12 ± 1.2 µM. nih.govresearchgate.netmdpi.com

Further studies explored the efficacy of two N-phenyl benzamides, CL212 and CL213 , against Coxsackievirus A9 (CVA9) and Coxsackievirus B3 (CVB3), which belong to the enterovirus B species. nih.gov Both compounds were effective against CVA9, with CL213 showing a potent EC50 value of 1 µM. nih.gov The mechanism of these compounds appears to involve direct binding to the virus capsid, leading to its stabilization and preventing the virus from uncoating and releasing its genetic material. nih.gov

The table below summarizes the in vitro antiviral activity of selected N-phenylbenzamide derivatives.

| Compound/Derivative | Virus | Activity Measurement | Result |

| 8c (a 4-(2-nitrophenoxy)benzamide derivative) | Human Adenovirus | IC50 | 10.22 - 44.68 µM |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (various strains) | IC50 | 5.7 ± 0.8 – 12 ± 1.2 µM |

| CL213 | Coxsackievirus A9 (CVA9) | EC50 | 1 µM |

Antimicrobial and Antifungal Activity Research

Benzamide derivatives have been a significant focus of research for their potential to combat bacterial and fungal infections. nanobioletters.com Their chemical structure allows for various modifications, leading to a wide range of biological activities. nanobioletters.com

Evaluation against Gram-Positive and Gram-Negative Bacteria

Numerous studies have confirmed the antibacterial properties of benzamide derivatives against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov In one study, a series of N-phenylbenzamides were synthesized and tested, showing a broad spectrum of activity. mdpi.com Another study synthesized 12 novel benzamide compounds and evaluated their antibacterial profiles. nanobioletters.com Compound 5a demonstrated excellent activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c showed strong activity against E. coli and B. subtilis. nanobioletters.com

Derivatives of 2-aminobenzamide (B116534) have also been screened for antimicrobial activity. nih.gov Compound 5 from this series was identified as the most active, exhibiting moderate to good antibacterial effects against several bacterial strains. nih.gov Furthermore, research into 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide derivatives revealed that compounds BB8 , BB9 , and BB10 showed significant activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) when compared to the standard drug ciprofloxacin. jpionline.org

The table below presents the antibacterial activity of selected benzamide derivatives.

| Compound/Derivative | Bacterial Strain | Gram Type | MIC (µg/mL) | Zone of Inhibition (mm) |

| 5a | Bacillus subtilis | Positive | 6.25 | 25 |

| 5a | Escherichia coli | Negative | 3.12 | 31 |

| 6b | Escherichia coli | Negative | 3.12 | 24 |

| 6c | Bacillus subtilis | Positive | 6.25 | 24 |

Antifungal Efficacy against Fungal Pathogens (e.g., Candida albicans)

The antifungal potential of benzamide derivatives has been investigated against various fungal pathogens. mdpi.com Studies have shown that these compounds can effectively inhibit the growth of fungi such as Candida albicans. mdpi.comnih.gov The presence of certain chemical groups, like halo substituents, has been found to slightly enhance their antifungal activities. mdpi.com

In a screening of 2-aminobenzamide derivatives, several compounds showed activity against fungal strains, including Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. nih.gov Compound 5 from this series displayed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and also showed good activity against C. albicans. nih.gov

Another study focused on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. researchgate.net The strongest inhibition against Saccharomyces cerevisiae was observed for N-(2-bromo-phenyl)-2-hydroxy-benzamide and N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide , with a MIC value of 0.3125 g/L. researchgate.net The parent compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, was also the most active against Fusarium oxysporum (MIC= 0.625g/L). researchgate.net

Antitubercular Activity Studies

Tuberculosis remains a significant global health threat, necessitating the development of new and effective treatments. nih.gov Benzamide derivatives have emerged as a promising class of compounds with potential antitubercular activity. nih.govresearchgate.net

A study on N-alkyl nitrobenzamides explored their antimycobacterial potential. mdpi.com The research involved synthesizing four series of benzamides with varying N-alkyl chain lengths and nitro substitutions on the aromatic ring to evaluate their activity against Mycobacterium tuberculosis. mdpi.com

In a different study, a series of (3-benzyl-5-hydroxyphenyl)carbamates, which are structurally related to benzamides, were found to have good inhibitory activity against M. tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant strains, with MIC values ranging from 0.625 to 6.25 µg/mL. nih.gov Specifically, compound 3l from this series exhibited potent activity in an in vivo mouse infection model. nih.gov

Furthermore, the synthesis of new N-Pyrazolyl benzamide derivatives was reported, and these compounds were shown to possess antitubercular activities. researchgate.net The unsubstituted compound 5a in this series showed a MIC of 25 µg/ml against Gram-positive bacteria and 50 µg/ml against other strains, indicating a broad spectrum of antimicrobial action that includes antitubercular potential. researchgate.net

Antiproliferative Activity Research in Cell Lines

The antiproliferative activity of N-(4-amino-2-hydroxyphenyl)benzamide derivatives has been evaluated across a range of human cancer cell lines. These studies aim to determine the ability of these compounds to inhibit the growth and proliferation of cancer cells, a crucial first step in the development of new anticancer drugs.

In vitro Growth Inhibition Assays on Various Cancer Cell Lines

A number of studies have demonstrated the in vitro growth inhibitory effects of benzamide derivatives against various cancer cell lines. For instance, a series of novel 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were synthesized and evaluated for their antiproliferative activities. nih.gov Two of the most promising compounds, designated as 7 and 10, exhibited significant inhibitory activity against a panel of seven cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these compounds were in the low micromolar range for several cell lines, indicating potent antiproliferative effects. nih.gov

Notably, the highest activity for compounds 7 and 10 was observed against the leukemic cell lines K562 and HL-60. nih.gov Compound 7 also showed high activity against the OKP-GS renal carcinoma cell line. nih.gov In another study, 4-substituted amino-N-phenylbenzamides were identified as potent inhibitors of non-small cell lung cancer cells, with the most potent compounds displaying single-digit micromolar inhibition. researchgate.net

Table 1: In vitro Antiproliferative Activity of Selected Benzamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 7 | K562 (Leukemia) | 2.27 |

| HL-60 (Leukemia) | 1.42 | |

| OKP-GS (Renal) | 4.56 | |

| 10 | K562 (Leukemia) | 2.53 |

| HL-60 (Leukemia) | 1.52 | |

| OKP-GS (Renal) | 24.77 |

Data sourced from a study on 4-methylbenzamide derivatives. nih.gov

Studies on Cell Cycle Progression and Apoptotic Pathways

Investigations into the mechanisms underlying the antiproliferative activity of benzamide derivatives have often pointed towards the induction of cell cycle arrest and apoptosis. For example, compounds 7 and 10, the 4-methylbenzamide derivatives, were found to induce apoptosis and cause cell cycle arrest at the G2/M phase in a dose-dependent manner in OKP-GS cells, thereby preventing cell division. nih.gov

Similarly, N-(4-hydroxyphenyl)retinamide (HPR), a synthetic retinoid with a related structural motif, has been shown to cause a dramatic inhibition of cell proliferation in malignant T-cells, leading to G₀/G₁ arrest and massive apoptosis. nih.gov In HTLV-I-positive cells, HPR treatment led to the upregulation of the pro-apoptotic protein Bax. nih.gov Another related compound, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has been shown to induce apoptosis in breast cancer cell lines, including MCF-7, SKBR3, and MDA-MB-231. mdpi.com This compound was also found to affect the cell cycle by increasing the S phase in MCF-7 cells and reducing the G2/M phase in both MCF-7 and MDA-MB-231 cells. mdpi.com

Inhibition of Specific Kinases and Related Cellular Processes

The anticancer activity of many benzamide derivatives has been linked to their ability to inhibit specific protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. A study on 4-methylbenzamide derivatives revealed that compounds 7, 9, and 10 exhibited inhibitory activity against Platelet-Derived Growth Factor Receptors α and β (PDGFRα and PDGFRβ), with 36–45% inhibition at a concentration of 1 μM. nih.gov

Furthermore, a series of 4-substituted amino-N-phenylbenzamides were identified as dual inhibitors of mutant epidermal growth factor receptor kinase (mEGFR) and Aurora kinases (AURKA and AURKB). researchgate.net The most potent of these dual inhibitors displayed nanomolar inhibition of their target kinases. researchgate.net Other research has pointed to N-benzylated 5-hydroxybenzothiophene-2-carboxamides as multi-targeted inhibitors of Clk and Dyrk kinases, which are implicated in various cancers. mdpi.com

Enzyme Inhibition and Receptor Modulatory Studies

Beyond their antiproliferative effects, derivatives of this compound have been investigated for their ability to inhibit other classes of enzymes, suggesting a broader therapeutic potential.

Characterization of Succinate (B1194679) Dehydrogenase Inhibitory Potency

Carboxamide derivatives are a well-established class of succinate dehydrogenase inhibitors (SDHIs). nih.gov Succinate dehydrogenase (SDH) is a key enzyme in both the mitochondrial electron transport chain and the citric acid cycle. The inhibition of this enzyme can have significant biological effects. While direct studies on this compound are limited, the broader class of carboxamides has been extensively reviewed as SDHIs, primarily in the context of fungicides. nih.gov More recently, novel N-(alkoxy)-diphenyl ether carboxamide derivatives have been designed and synthesized as new SDH inhibitors, with molecular docking studies suggesting a strong potential for this chemical skeleton to target SDH. mdpi.com

Cholinesterase and Lipoxygenase Inhibition Studies

Table 2: Anticholinesterase Activity of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Parent Compound (2-amino-5-bromoacetophenone) | Acetylcholinesterase (AChE) | 12.6 ± 0.20 |

| Butyrylcholinesterase (BChE) | 14.6 ± 0.32 | |

| Sulfonamide Derivative | Acetylcholinesterase (AChE) | 8.9 ± 0.21 |

| Butyrylcholinesterase (BChE) | 26.5 ± 0.24 | |

| 4-methoxystyryl Derivative | Acetylcholinesterase (AChE) | 4.3 ± 0.23 |

| Butyrylcholinesterase (BChE) | 5.6 ± 0.24 | |

| 5-(4-trifluorostyryl) Derivative | Acetylcholinesterase (AChE) | 6.2 ± 0.21 |

| Butyrylcholinesterase (BChE) | 10.5 ± 0.47 |

Data from a study on N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives. mdpi.com

Studies on Farnesoid X Receptor α (FXRα) Antagonism

No preclinical studies detailing the synthesis and evaluation of this compound derivatives as antagonists of the Farnesoid X Receptor α (FXRα) have been identified. Structure-activity relationship (SAR) studies, which are crucial for understanding how chemical modifications to a parent compound influence its biological activity, have not been reported for this specific chemical scaffold in the context of FXRα antagonism. Consequently, there is no data available to populate a table on the FXRα antagonistic activity of any such derivatives.

Investigations of Sigma-1 Receptor Modulation

Similarly, a thorough search of scientific databases reveals a lack of preclinical research into the modulation of the Sigma-1 receptor by derivatives of this compound. There are no published studies that have designed, synthesized, and tested these specific compounds for their binding affinity or functional activity at the Sigma-1 receptor. As a result, no detailed research findings or data tables concerning the Sigma-1 receptor modulation by this compound derivatives can be provided.

Future Research and Translational Horizons for this compound

The scientific community continues to explore the therapeutic potential of novel chemical entities. This compound, a member of the versatile benzamide class of compounds, stands as a promising candidate for further investigation. This article outlines future research directions and translational perspectives for this compound, focusing on the strategic design of advanced analogues, the integration of cutting-edge multi-omics technologies for mechanistic insights, and the exploration of new therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for N-(4-amino-2-hydroxyphenyl)benzamide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via coupling reactions between substituted benzoic acids and aminophenols. For example, analogous structures (e.g., N-(4-hydroxyphenyl)-2-methoxybenzamide) are prepared using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under inert conditions . Key variables include solvent choice (e.g., dichloromethane or DMF), temperature (room temperature vs. reflux), and stoichiometric ratios. Yield optimization often requires iterative adjustment of these parameters, supported by TLC or HPLC monitoring.

Q. How can structural elucidation of this compound be performed with high confidence?

X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (part of the SHELX suite) enable refinement of crystallographic data to resolve bond lengths, angles, and hydrogen bonding patterns . For non-crystalline samples, combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR peaks for the amino and hydroxyl protons typically appear downfield (~6.5–8.5 ppm), while aromatic protons show splitting patterns consistent with substitution .

Q. What spectroscopic techniques are critical for characterizing stability under physiological conditions?

Stability studies should include UV-Vis spectroscopy (to track degradation kinetics), LC-MS (to identify decomposition products), and differential scanning calorimetry (DSC) to assess thermal stability. For pH-dependent stability, perform assays in buffers mimicking biological environments (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or receptors). Density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, substituent effects on the benzamide core (e.g., electron-withdrawing groups) can be modeled to enhance interactions with enzymatic active sites .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound class?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. To address this:

- Validate purity via orthogonal methods (HPLC, elemental analysis).

- Replicate assays across multiple models (e.g., in vitro vs. ex vivo).

- Use structure-activity relationship (SAR) studies to isolate functional groups responsible for activity .

Q. How can crystallographic data inform mechanistic studies of this compound’s interactions with biological targets?

Co-crystallization of the compound with its target protein (e.g., a kinase) reveals binding modes. SHELX programs refine the electron density map to identify key interactions (e.g., hydrogen bonds between the hydroxyl group and active-site residues). Pair this with mutagenesis studies to validate functional residues .

Q. What methodologies quantify the compound’s antioxidant or pro-oxidant effects in cellular models?

Use assays like DPPH radical scavenging (for direct antioxidant activity) and intracellular ROS detection (e.g., using dichlorofluorescein diacetate). Compare results with positive controls (e.g., ascorbic acid) and validate via Western blotting for oxidative stress markers (e.g., Nrf2, HO-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.